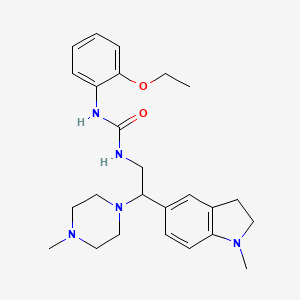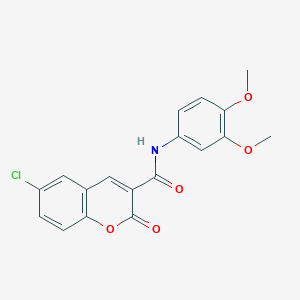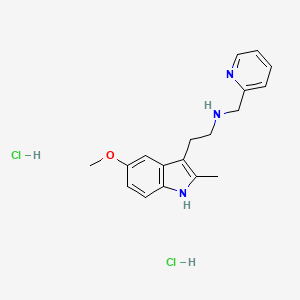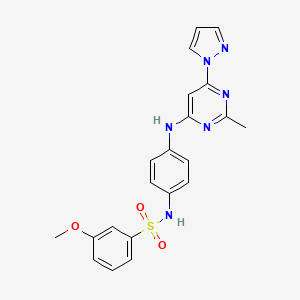![molecular formula C8H17NO3 B2533624 Ethyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 66092-67-9](/img/structure/B2533624.png)
Ethyl 3-[(2-methoxyethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-methoxyethyl)amino]propanoate, also known as EMA, is a chemical compound that has gained importance in various fields of research and industry due to its unique properties. It has a molecular formula of C8H17NO3 and a molecular weight of 175.23 .
Physical And Chemical Properties Analysis
Ethyl 3-[(2-methoxyethyl)amino]propanoate has a molecular weight of 175.23 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Crystal Structure and Interaction Studies
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds have been studied for their unique crystal packing, showcasing rare N⋯π and O⋯π interactions, alongside traditional hydrogen bonding. These interactions contribute to the formation of specific crystal structures, which are significant for understanding molecular assembly and design in solid-state chemistry (Zhang et al., 2011).
Polymorphism in Pharmaceutical Compounds
- The investigation of polymorphic forms of certain investigational pharmaceutical compounds, including ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, has revealed challenges in analytical and physical characterization, highlighting the importance of spectroscopic and diffractometric techniques in drug development (Vogt et al., 2013).
Solubility and Solution Behavior
- Research into the solubility of 2-amino-3-methylbenzoic acid across various solvents contributes to our understanding of solution processes essential for the compound's purification, emphasizing the significance of temperature and solvent effects on solubility (Zhu et al., 2019).
Corrosion Inhibition
- Newly synthesized diamine derivatives, including 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol and its analogs, have demonstrated effective corrosion inhibition properties on mild steel in hydrochloric solutions. This research highlights the potential application of these compounds in protecting industrial materials (Herrag et al., 2010).
Biocatalysis for Pharmaceutical Intermediates
- Methylobacterium species have been utilized for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceuticals such as S-dapoxetine. This demonstrates the role of microbial catalysis in the efficient and enantioselective synthesis of drug precursors (Li et al., 2013).
Functionalization and Polymer Modification
- The functionalization of linear and star-shaped polyglycidols with vinyl sulfonate groups explores the reactivity towards amines and alcohols. This study opens avenues for developing new materials with tailored properties for various applications, including biomedicine and catalysis (Haamann et al., 2010).
Dissociation Constants and Thermodynamic Properties
- The detailed analysis of dissociation constants and thermodynamic properties of various amines and alkanolamines provides critical data for chemical processes and solvent systems, enhancing our understanding of these compounds' behavior in different conditions (Hamborg & Versteeg, 2009).
Future Directions
properties
IUPAC Name |
ethyl 3-(2-methoxyethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-12-8(10)4-5-9-6-7-11-2/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZBCDDHSOESLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylbenzyl)thio]-6-pyridin-4-ylpyridazine](/img/structure/B2533541.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)






![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)
![N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide](/img/structure/B2533559.png)



![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)